molecular formula C9H10BrFN2 B14766194 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine

Katalognummer: B14766194
Molekulargewicht: 245.09 g/mol
InChI-Schlüssel: JLZGLPQNKXRWNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, as well as an azetidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The azetidine moiety can enhance binding affinity and specificity, while the bromine and fluorine atoms can modulate the compound’s electronic properties, influencing its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is unique due to the combination of the azetidine moiety with the halogenated pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H10BrFN2

Molekulargewicht

245.09 g/mol

IUPAC-Name

6-(azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine

InChI

InChI=1S/C9H10BrFN2/c10-9-8(11)3-2-7(12-9)6-13-4-1-5-13/h2-3H,1,4-6H2

InChI-Schlüssel

JLZGLPQNKXRWNG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)CC2=NC(=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.